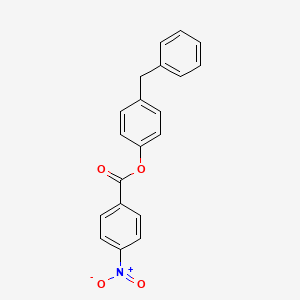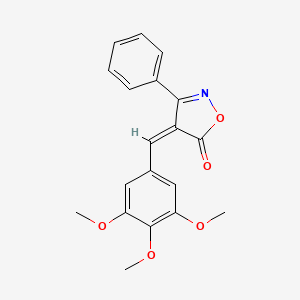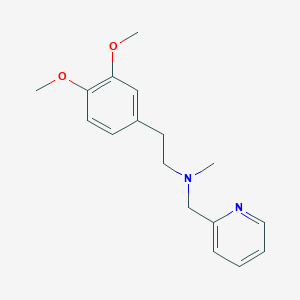![molecular formula C20H12ClNO3 B5811348 2-[4-(2-chlorophenoxy)phenyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5811348.png)
2-[4-(2-chlorophenoxy)phenyl]-1H-isoindole-1,3(2H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[4-(2-chlorophenoxy)phenyl]-1H-isoindole-1,3(2H)-dione, also known as NSC 663284, is a chemical compound that has been studied extensively for its potential applications in scientific research. This compound is a member of the isoindoline family of compounds and has been found to exhibit a variety of interesting biochemical and physiological effects. In
Mécanisme D'action
2-[4-(2-chlorophenoxy)phenyl]-1H-isoindole-1,3(2H)-dione 663284 works by inhibiting the activity of certain enzymes in the cell, including topoisomerase II and protein kinase C. This inhibition leads to the accumulation of DNA damage and the activation of cell death pathways, ultimately resulting in apoptosis.
Biochemical and Physiological Effects:
In addition to its potential as a cancer treatment, 2-[4-(2-chlorophenoxy)phenyl]-1H-isoindole-1,3(2H)-dione 663284 has been found to exhibit a variety of interesting biochemical and physiological effects. Studies have shown that 2-[4-(2-chlorophenoxy)phenyl]-1H-isoindole-1,3(2H)-dione 663284 can induce cell cycle arrest, inhibit angiogenesis, and modulate the immune system. These effects make 2-[4-(2-chlorophenoxy)phenyl]-1H-isoindole-1,3(2H)-dione 663284 a promising candidate for further research in a variety of areas.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 2-[4-(2-chlorophenoxy)phenyl]-1H-isoindole-1,3(2H)-dione 663284 is its ability to induce apoptosis in cancer cells, making it a promising candidate for further research in cancer treatment. However, one limitation is that 2-[4-(2-chlorophenoxy)phenyl]-1H-isoindole-1,3(2H)-dione 663284 can be toxic to normal cells as well, making it important to carefully monitor its use in lab experiments.
Orientations Futures
There are many potential future directions for research on 2-[4-(2-chlorophenoxy)phenyl]-1H-isoindole-1,3(2H)-dione 663284. One area of interest is its potential as a cancer treatment, particularly in combination with other drugs or therapies. Another area of interest is its potential as a modulator of the immune system, which could have applications in a variety of disease states. Additionally, further research is needed to better understand the biochemical and physiological effects of 2-[4-(2-chlorophenoxy)phenyl]-1H-isoindole-1,3(2H)-dione 663284 and its mechanisms of action.
Méthodes De Synthèse
2-[4-(2-chlorophenoxy)phenyl]-1H-isoindole-1,3(2H)-dione 663284 can be synthesized in a number of ways, including via the reaction of 2-chlorobenzoic acid with 2-nitrophenol, followed by reduction with iron powder and subsequent cyclization with phthalic anhydride. This method has been found to be effective in producing high yields of 2-[4-(2-chlorophenoxy)phenyl]-1H-isoindole-1,3(2H)-dione 663284 with good purity.
Applications De Recherche Scientifique
2-[4-(2-chlorophenoxy)phenyl]-1H-isoindole-1,3(2H)-dione 663284 has been studied extensively for its potential applications in scientific research. One area of interest is its potential as a cancer treatment. Studies have shown that 2-[4-(2-chlorophenoxy)phenyl]-1H-isoindole-1,3(2H)-dione 663284 can induce apoptosis, or programmed cell death, in cancer cells, making it a promising candidate for further research in this area.
Propriétés
IUPAC Name |
2-[4-(2-chlorophenoxy)phenyl]isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12ClNO3/c21-17-7-3-4-8-18(17)25-14-11-9-13(10-12-14)22-19(23)15-5-1-2-6-16(15)20(22)24/h1-12H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLBWRDDGDODRTC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)C3=CC=C(C=C3)OC4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(2-chlorophenoxy)phenyl]-1H-isoindole-1,3(2H)-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 2-[(cyclopropylcarbonyl)amino]benzoate](/img/structure/B5811269.png)
![2,4-dichloro-N-[2-(dimethylamino)ethyl]benzamide](/img/structure/B5811277.png)
![1-[2-(4-fluorophenyl)ethyl]-5-(2-furylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5811282.png)
![[(2-methyl-3-propyl-4-quinolinyl)thio]acetic acid](/img/structure/B5811287.png)



![3-({[(2,5-dimethoxyphenyl)amino]carbonyl}amino)-4-methylbenzoic acid](/img/structure/B5811318.png)
![2-({[(3-fluorobenzoyl)amino]carbonothioyl}amino)benzamide](/img/structure/B5811319.png)
![2-[2-(2-oxo-5-phenyl-3(2H)-thienylidene)hydrazino]benzoic acid](/img/structure/B5811333.png)

![4-ethyl-2-{[3-(2-furyl)acryloyl]amino}-5-methyl-3-thiophenecarboxamide](/img/structure/B5811371.png)
![methyl 2-({[(4,6-dimethyl-2-pyridinyl)amino]carbonothioyl}amino)-5-methyl-3-thiophenecarboxylate](/img/structure/B5811374.png)
